Technical Assessment: 1-Decyl-3-methylimidazolium Trifluoromethanesulfonate ([C10MIm][TfO])
Technical Assessment: 1-Decyl-3-methylimidazolium Trifluoromethanesulfonate ([C10MIm][TfO])
[1][2][3]
Executive Summary
1-Decyl-3-methylimidazolium trifluoromethanesulfonate (commonly abbreviated as [C10MIm][TfO] or [C10MIm][OTf]) is a functionalized ionic liquid (IL) characterized by its significant amphiphilic nature.[1] Unlike shorter-chain imidazolium triflates (e.g., [EMIm][TfO]) which act primarily as polar solvents, the decyl (C10) side chain in [C10MIm][TfO] imparts strong surfactant properties, enabling the formation of micelles in aqueous environments. This "surfactant-active" ionic liquid bridges the gap between traditional solvents and cationic surfactants, making it a critical candidate for drug delivery systems (solubilization of hydrophobic APIs) , biphasic catalysis , and extraction processes .
This guide details the physicochemical profile, synthesis protocols, and thermodynamic behavior of [C10MIm][TfO], designed for researchers in pharmaceutical formulation and green chemistry.
Part 1: Molecular Architecture & Identification[1][2]
The molecule consists of a bulky, asymmetric organic cation (1-decyl-3-methylimidazolium) paired with a weakly coordinating, hydrophilic triflate anion.[1][2] The C10 alkyl chain serves as the hydrophobic tail, while the charged imidazolium head group and the triflate anion constitute the hydrophilic domain.
Chemical Identity Table[1][2]
| Property | Specification |
| IUPAC Name | 1-Decyl-3-methylimidazolium trifluoromethanesulfonate |
| Common Abbreviations | [C10MIm][TfO], [C10MIm][OTf], [DecMIm][TfO] |
| CAS Number | 412009-62-2 (Primary) |
| Molecular Formula | C₁₅H₂₇F₃N₂O₃S |
| Molecular Weight | 372.45 g/mol |
| SMILES | CCCCCCCCCCN1C=CC.C(F)(F)(F)S(=O)(=O)[O-] |
| Appearance | Colorless to pale yellow liquid (at 25°C); may crystallize upon prolonged storage at low temperatures.[1][3][4] |
Part 2: Physicochemical Profile[1][3]
Phase Behavior & Thermal Stability
[C10MIm][TfO] exhibits phase behavior typical of "frozen" ionic liquids. While often handled as a liquid at room temperature, its thermodynamic melting point is slightly elevated compared to shorter homologs.
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Melting Point (Tm): ~27 °C. It frequently exists as a supercooled liquid at standard laboratory temperatures (20–25 °C) but can crystallize if seeded or stored at <10 °C.
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Thermal Decomposition (T_onset): >300 °C. The triflate anion imparts high thermal stability, significantly higher than halides ([Cl], [Br]) or tetrafluoroborates ([BF4]).
-
Glass Transition (Tg): Typically observed around -70 °C to -80 °C, indicating a wide liquidus range if crystallization is suppressed.[1][2]
Transport Properties (Viscosity & Conductivity)
The C10 chain introduces significant van der Waals interactions, increasing viscosity compared to [EMIm] or [BMIm] analogs.
-
Viscosity: High relative to water.[1][2] The decyl chain increases internal friction. Heating to 40–50 °C significantly reduces viscosity, improving mass transfer in catalytic applications.[2]
-
Conductivity: Moderate.[1][2] While the ionic nature ensures conductivity, the bulky cation reduces ion mobility. Conductivity follows a Vogel-Fulcher-Tammann (VFT) temperature dependence.[1][2][6]
Solubility & Surfactant Activity (Critical)
This is the defining characteristic of [C10MIm][TfO].
-
Water Solubility: Soluble/Miscible. The triflate anion is hydrophilic enough to solvate the cation in water, unlike the hydrophobic [NTf2] anion which causes phase separation with C10 chains.
-
Aggregation (Micellization): In aqueous solution, [C10MIm][TfO] self-assembles into micelles above a Critical Micelle Concentration (CMC).
-
Estimated CMC: 30–50 mM (approximate range based on C10 imidazolium halide data).[1][2]
-
Mechanism: The hydrophobic C10 tails aggregate to form a non-polar core, while the imidazolium rings and triflate anions form the interface with bulk water. This core can solubilize hydrophobic drug molecules (e.g., Ibuprofen, Paclitaxel).
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Part 3: Experimental Protocols
Protocol A: Synthesis via Anion Exchange (Metathesis)
This method is preferred for generating high-purity [C10MIm][TfO] free from halide impurities, which can poison catalysts or alter biological toxicity.[1]
Reagents:
-
1-Decyl-3-methylimidazolium bromide ([C10MIm][Br]) (Precursor)[1][2]
-
Sodium Triflate (NaOTf) or Potassium Triflate (KOTf)[1]
Workflow:
-
Dissolution: Dissolve 50.0 g of [C10MIm][Br] in 100 mL of deionized water.
-
Metathesis: Add a stoichiometric equivalent (1.05 eq) of NaOTf dissolved in 50 mL water to the precursor solution. Stir vigorously at room temperature for 4–6 hours.
-
Extraction: The [C10MIm][TfO] may partially separate or remain in the aqueous phase depending on concentration. Add 150 mL of DCM to extract the hydrophobic IL. The halide salt (NaBr) remains in the water.
-
Washing: Wash the DCM layer 3x with small volumes of silver nitrate (AgNO3) solution (optional check) or deionized water until the aqueous washings show no precipitate with AgNO3 (indicating halide removal).
-
Drying: Dry the DCM phase over anhydrous Magnesium Sulfate (MgSO4).[2] Filter.
-
Isolation: Remove DCM via rotary evaporation.[1][2] Dry the resulting viscous liquid under high vacuum (0.1 mbar) at 60 °C for 12 hours to remove trace water.
Protocol B: Visualization of Synthesis Pathway
Figure 1: Synthetic route for [C10MIm][TfO] via quaternization followed by anion metathesis.
Part 4: Applications in Drug Development & Catalysis
Drug Solubilization (Micellar Systems)
[C10MIm][TfO] acts as a cationic surfactant.[1] In drug development, it is used to enhance the solubility of Class II (low solubility, high permeability) drugs.
-
Mechanism: The hydrophobic drug partitions into the C10 core of the IL micelle.
-
Advantage: Unlike conventional surfactants (e.g., SDS), the imidazolium headgroup can engage in pi-pi stacking with aromatic drugs, further stabilizing the formulation.
Biphasic Catalysis
The temperature-dependent phase behavior allows [C10MIm][TfO] to act as a "smart solvent."[1]
-
Reaction: At elevated temperatures (>60°C), it can solubilize reactants.
-
Separation: Upon cooling to RT (or near 27°C), it increases in viscosity or phase separates (if mixed with specific non-polar solvents), facilitating catalyst recovery.
Antimicrobial Activity
Researchers must note that the C10 chain length correlates with peak antimicrobial toxicity (the "cutoff effect").
-
Safety Note: [C10MIm] cations are generally more cytotoxic than [C4MIm] analogs due to membrane disruption capabilities.[1] This property is exploited for antimicrobial coatings but requires careful handling in human toxicity screens.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22239085, 1-Decyl-3-methylimidazolium triflate.[1][2] Retrieved January 28, 2026 from [Link]
-
Connect Chemical. 1-Decyl-3-Methylimidazolium Trifluoromethanesulfonate Technical Data. Available at: [Link][3][6][7][8][9]
-
Ignat'ev, N.V., et al. (2012). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties.[10] Molecules, 17, 5319-5338.[1][2][10] Available at: [Link][10]
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